Cas no 87769-39-9 (2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one)

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one structure
87769-39-9 structure
Nome del prodotto:2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Numero CAS:87769-39-9
MF:C8H12O3
MW:156.179082870483
MDL:MFCD00060139
CID:708933
PubChem ID:87576999

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1,3-Dioxin-4-one,2,2,5,6-tetramethyl-
    • 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
    • 2,2,5,6-tetramethyl-1,3-dioxin-4-one
    • 2,2,5,6-tetramethyl-2H,4H-1,3-dioxin-4-one
    • 5,6-dimethyl dioxinone
    • NZEPEQVPVAXLSY-UHFFFAOYSA-N
    • FCH1117368
    • 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one (ACI)
    • TETRAMETHYL-1,3-DIOXIN-4-ONE
    • DTXSID90336981
    • tetramethyl-2,4-dihydro-1,3-dioxin-4-one
    • AKOS025295863
    • T73024
    • MFCD00060139
    • 87769-39-9
    • SCHEMBL10572506
    • T1222
    • CS-0205341
    • MDL: MFCD00060139
    • Inchi: 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3
    • Chiave InChI: NZEPEQVPVAXLSY-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C)=C(C)OC(C)(C)O1

Proprietà calcolate

  • Massa esatta: 156.078644g/mol
  • Carica superficiale: 0
  • XLogP3: 1.6
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 156.078644g/mol
  • Massa monoisotopica: 156.078644g/mol
  • Superficie polare topologica: 35.5Ų
  • Conta atomi pesanti: 11
  • Complessità: 226
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1,07 g/cm3
  • Punto di ebollizione: 72°C/3mmHg
  • Punto di infiammabilità: 92.7°C
  • Indice di rifrazione: 1.4630 to 1.4660
  • PSA: 35.53000
  • LogP: 1.58980
  • Solubilità: Non determinato

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Informazioni sulla sicurezza

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB142303-5 g
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one, 95%; .
87769-39-9 95%
5g
€237.30 2022-03-05
Apollo Scientific
OR937815-1g
2,2,5,6-Tetramethyl-4h-1,3-dioxin-4-one
87769-39-9 95%
1g
£115.00 2025-02-21
eNovation Chemicals LLC
K73594-500g
2,2,5,6-TETRAMETHYL-4H-1,3-DIOXIN-4-ONE
87769-39-9 95%
500g
$7840 2024-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1222-25G
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
87769-39-9 >95.0%(GC)
25g
¥3750.00 2024-04-15
abcr
AB142303-5g
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one, 95%; .
87769-39-9 95%
5g
€257.80 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1222-25g
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
87769-39-9 95.0%(GC)
25g
¥4690.0 2023-09-01
Ambeed
A826592-25g
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
87769-39-9 95%
25g
$667.0 2024-04-16
eNovation Chemicals LLC
K73594-250g
2,2,5,6-TETRAMETHYL-4H-1,3-DIOXIN-4-ONE
87769-39-9 95%
250g
$5680 2025-03-03
eNovation Chemicals LLC
K73594-250g
2,2,5,6-TETRAMETHYL-4H-1,3-DIOXIN-4-ONE
87769-39-9 95%
250g
$5680 2024-06-09
Apollo Scientific
OR937815-5g
2,2,5,6-Tetramethyl-4h-1,3-dioxin-4-one
87769-39-9 95%
5g
£300.00 2025-02-21

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid Solvents: Acetone ;  overnight, -10 °C → rt
1.2 Reagents: Water ;  1 h, cooled
Riferimento
Synthesis of (Z)-Trisubstituted Olefins by Decarboxylative Grob-Type Fragmentations: Epothilone D, Discodermolide, and Peloruside A
Prantz, Kathrin; et al, Chemistry - A European Journal, 2010, 16(2), 485-506

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetone
Riferimento
Synthesis of 1,3-dioxin-4-one derivatives
Sato, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1896-901

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sulfuric acid Solvents: Water
Riferimento
Decarboxylative Grob-type Fragmentations in the Synthesis of Trisubstituted (Z)-Olefins; Application to Epothilone B, Discodermolide and Peloruside A
Prantz, Kathrin, 2009, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Isopropenyl acetate
Riferimento
Synthesis of 1,3-dioxin-4-one derivatives
Sato, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1896-901

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetone
Riferimento
Synthesis of 1,3-dioxin-4-one derivatives
Sato, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1896-901

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid Solvents: Acetone ;  overnight, -10 °C → rt
2.2 Reagents: Water ;  1 h, cooled
Riferimento
Synthesis of (Z)-Trisubstituted Olefins by Decarboxylative Grob-Type Fragmentations: Epothilone D, Discodermolide, and Peloruside A
Prantz, Kathrin; et al, Chemistry - A European Journal, 2010, 16(2), 485-506

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Pyridine
2.1 Reagents: Sulfuric acid Solvents: Acetone
Riferimento
Synthesis of 1,3-dioxin-4-one derivatives
Sato, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1896-901

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Acetic anhydride ,  Sulfuric acid Solvents: Water
Riferimento
Decarboxylative Grob-type Fragmentations in the Synthesis of Trisubstituted (Z)-Olefins; Application to Epothilone B, Discodermolide and Peloruside A
Prantz, Kathrin, 2009, , ,

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Raw materials

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Preparation Products

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87769-39-9)2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
A1207322
Purezza:99%
Quantità:25g
Prezzo ($):600.0